molecular formula C9H7N3O2S B2975381 5-(4-Nitrophenyl)thiazol-2-amine CAS No. 40353-58-0

5-(4-Nitrophenyl)thiazol-2-amine

Cat. No.: B2975381
CAS No.: 40353-58-0
M. Wt: 221.23
InChI Key: BJKVXIXSKUDRGN-UHFFFAOYSA-N
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Description

5-(4-Nitrophenyl)thiazol-2-amine is a heterocyclic compound that contains a thiazole ring substituted with a 4-nitrophenyl group at the 5-position and an amino group at the 2-position. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-nitrophenyl)thiazol-2-amine typically involves the reaction of 4-nitrobenzaldehyde with thiourea in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring .

Industrial Production Methods

Industrial production methods for thiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

5-(4-Nitrophenyl)thiazol-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions include various substituted thiazole derivatives, which can have different biological and chemical properties .

Scientific Research Applications

5-(4-Nitrophenyl)thiazol-2-amine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(4-nitrophenyl)thiazol-2-amine include:

  • 5-(4-Bromophenyl)thiazol-2-amine
  • 5-(4-Chlorophenyl)thiazol-2-amine
  • 5-(4-Methylphenyl)thiazol-2-amine

Uniqueness

What sets this compound apart is its unique combination of a nitro group and a thiazole ring, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where specific reactivity or biological activity is desired .

Properties

IUPAC Name

5-(4-nitrophenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2S/c10-9-11-5-8(15-9)6-1-3-7(4-2-6)12(13)14/h1-5H,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJKVXIXSKUDRGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(S2)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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